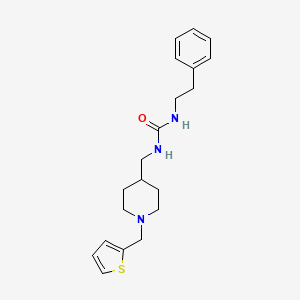

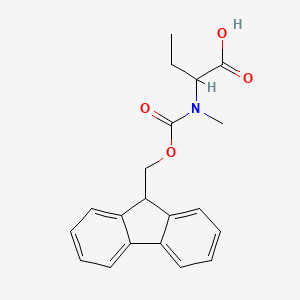

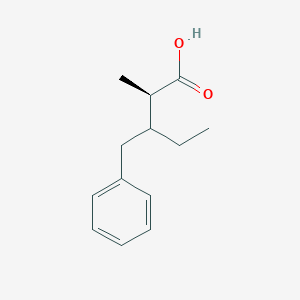

![molecular formula C26H32N4O6 B3018622 Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252904-45-2](/img/structure/B3018622.png)

Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a complex molecule that appears to be related to a family of compounds characterized by the presence of a piperazine ring attached to various aromatic systems and heterocyclic moieties. Although the exact compound is not described in the provided papers, the structures within the papers suggest a similar theme of incorporating piperazine with aromatic and heterocyclic components, which may provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that may include the formation of heterocyclic rings, attachment of aromatic groups, and the introduction of substituents such as methoxy groups. For instance, the synthesis of the compound in paper involved starting from a naturally occurring compound isolated from Anvillea radiata and modifying it through the addition of a methoxyphenylpiperazine group. This suggests that the synthesis of our compound of interest might also involve similar strategies, such as starting from a pyrimidine derivative and subsequently introducing the methoxyphenylpiperazine moiety.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of a piperazine ring, which typically adopts a chair conformation, as seen in papers and . The dihedral angles between the rings in these molecules can vary, indicating flexibility in the overall molecular conformation. The presence of methoxy groups likely influences the electronic distribution and steric hindrance, which in turn affects the molecular geometry. The molecular structure is also likely to be confirmed by spectroscopic methods such as NMR and IR, as well as X-ray crystallography, as demonstrated in paper .

Chemical Reactions Analysis

The chemical reactivity of such compounds would be influenced by the functional groups present. The carbonyl group in the pyrimidine ring, for example, could be involved in nucleophilic addition reactions. The methoxy groups may participate in electrophilic aromatic substitution reactions under certain conditions. The piperazine moiety could engage in reactions typical of secondary amines, such as alkylation or acylation. The presence of multiple reactive sites allows for a diverse range of chemical transformations, which could be utilized in further synthetic modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to include moderate solubility in organic solvents, given the presence of both polar (carbonyl, methoxy) and nonpolar (aromatic rings) groups. The melting point and boiling point would be influenced by the molecular weight and the presence of hydrogen bonding. The compounds in the provided papers exhibit hydrogen bonding, such as C-H⋯O interactions, which could also be expected in the compound of interest, potentially affecting its crystal packing and stability, as seen in papers and . The electronic properties, such as UV-Vis absorption and fluorescence, would be affected by the conjugated system and the substituents attached to the aromatic rings.

Applications De Recherche Scientifique

Synthesis and Biological Activities

This compound is involved in the synthesis of various heterocyclic compounds, demonstrating significant potential in pharmacology. For example, novel heterocyclic derivatives have been synthesized for their potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds were found to inhibit cyclooxygenase enzymes and displayed protective analgesic and anti-inflammatory activities.

Antimicrobial Activities

Some derivatives of this compound have been synthesized and shown to possess antimicrobial activities. This includes the synthesis of 1,2,4-Triazole derivatives, which exhibited good to moderate activities against test microorganisms, indicating potential use in antimicrobial treatments (Bektaş et al., 2010).

Polyamide Synthesis

The compound has been used in the synthesis of polyamides containing nucleobases like uracil and adenine. These polyamides have molecular weights in the range of 1000–5000 and show solubility in water, suggesting applications in materials science (Hattori & Kinoshita, 1979).

Potential in Electrochromic and Fluorescent Materials

Research has explored the synthesis of aromatic polyamides with this compound, demonstrating applications in developing electrochromic materials with multi-stage oxidative coloring properties. These materials are promising for advanced technological applications due to their good solubility and thermal stability (Chang & Liou, 2008). Additionally, derivatives with fluorescent properties have been synthesized for potential use in visualizing serotonin receptors (Lacivita et al., 2009).

Propriétés

IUPAC Name |

methyl 4-(3,4-dimethoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O6/c1-33-19-8-6-18(7-9-19)30-13-11-29(12-14-30)16-20-23(25(31)36-4)24(28-26(32)27-20)17-5-10-21(34-2)22(15-17)35-3/h5-10,15,24H,11-14,16H2,1-4H3,(H2,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBFSPLVMQOTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

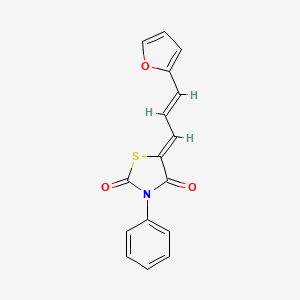

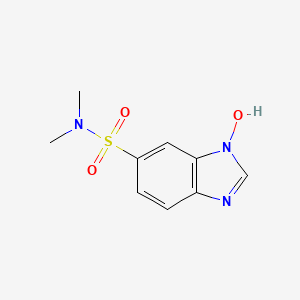

![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)

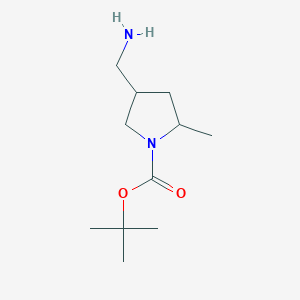

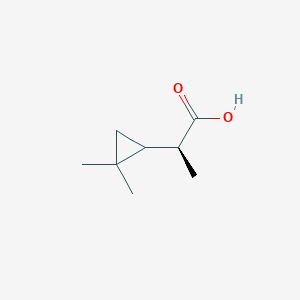

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3018542.png)

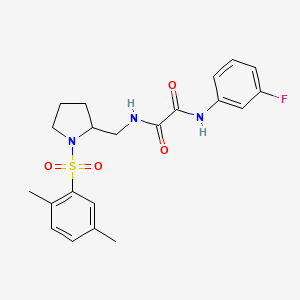

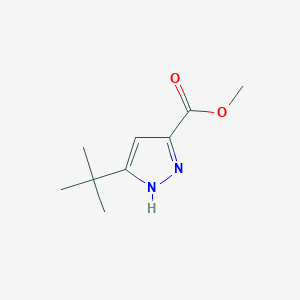

![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)

![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)